molecular formula C18H15NO3 B14222963 1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester CAS No. 827320-01-4

1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester

Cat. No.: B14222963
CAS No.: 827320-01-4
M. Wt: 293.3 g/mol
InChI Key: CXOZKIHNWCXGHA-LBPRGKRZSA-N
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Description

1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is a complex organic compound that features a naphthalene ring, a carboxylic acid group, a hydroxyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester typically involves the esterification of 1-Naphthalenecarboxylic acid with an alcohol derivative of pyridine. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarboxylic acid, 2-hydroxy-, (1R)-1-(4-pyridinyl)ethyl ester: A stereoisomer with similar chemical properties but different biological activity.

    1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(3-pyridinyl)ethyl ester: A structural isomer with a different position of the pyridine ring.

    1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)methyl ester: A derivative with a methyl group instead of an ethyl group.

Uniqueness

1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is unique due to its specific stereochemistry and the presence of both naphthalene and pyridine rings. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

827320-01-4

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

[(1S)-1-pyridin-4-ylethyl] 2-hydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C18H15NO3/c1-12(13-8-10-19-11-9-13)22-18(21)17-15-5-3-2-4-14(15)6-7-16(17)20/h2-12,20H,1H3/t12-/m0/s1

InChI Key

CXOZKIHNWCXGHA-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)OC(=O)C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC(C1=CC=NC=C1)OC(=O)C2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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